1-(1-(5-acetylthiophene-2-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one

Description

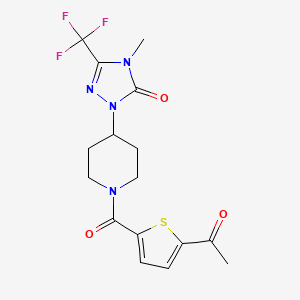

The compound 1-(1-(5-acetylthiophene-2-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a heterocyclic molecule featuring a triazolone core substituted with a trifluoromethyl group, a methyl group, and a piperidine ring linked to a 5-acetylthiophene-2-carbonyl moiety. The acetylthiophene moiety may enhance lipophilicity and metabolic stability, while the piperidine ring contributes to conformational flexibility and binding affinity .

Properties

IUPAC Name |

2-[1-(5-acetylthiophene-2-carbonyl)piperidin-4-yl]-4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17F3N4O3S/c1-9(24)11-3-4-12(27-11)13(25)22-7-5-10(6-8-22)23-15(26)21(2)14(20-23)16(17,18)19/h3-4,10H,5-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHGOYXSUHPYNMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(S1)C(=O)N2CCC(CC2)N3C(=O)N(C(=N3)C(F)(F)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17F3N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(1-(5-acetylthiophene-2-carbonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one (CAS Number: 2034282-52-3) is a novel synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to consolidate existing research findings regarding its biological activity, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 402.4 g/mol. The structure features a trifluoromethyl group, a piperidine moiety, and a thiophene ring, which are critical for its biological activity. The presence of these functional groups plays a significant role in the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds containing thiophene and triazole moieties often exhibit significant antimicrobial properties. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains and fungi. A study focusing on related triazole compounds found that they exhibited potent antifungal activity against Candida species and other pathogenic fungi .

Antitumor Activity

The compound's structural analogs have been investigated for their antitumor properties. Pyrazole derivatives, particularly those with trifluoromethyl substitutions, have demonstrated inhibitory effects on cancer cell proliferation. In vitro studies have shown that certain triazole derivatives can inhibit the growth of breast cancer cells by inducing apoptosis . The mechanism typically involves the modulation of signaling pathways associated with cell survival and proliferation.

Anti-inflammatory Effects

Compounds with similar frameworks have also been noted for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are pivotal in the inflammatory response. This suggests that this compound could potentially be developed as an anti-inflammatory agent .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of specific substituents on the thiophene and triazole rings significantly influences its pharmacological properties:

| Substituent | Effect on Activity |

|---|---|

| Trifluoromethyl | Enhances lipophilicity and potency |

| Acetyl group | Increases solubility and bioavailability |

| Piperidine moiety | Improves interaction with biological targets |

Research has indicated that modifications to these groups can lead to enhanced efficacy against various biological targets, highlighting the importance of continued exploration in this area .

Case Studies

Several case studies illustrate the potential applications of this compound:

- Antifungal Efficacy : In one study, related triazole derivatives were tested against clinical isolates of Candida albicans, showing promising results in inhibiting fungal growth at low concentrations.

- Cancer Research : A series of experiments conducted on breast cancer cell lines demonstrated that compounds similar to this compound exhibited significant cytotoxicity when combined with standard chemotherapy agents like doxorubicin .

- Inflammation Models : Animal models treated with thiophene-containing compounds showed reduced levels of inflammatory markers following induced inflammation, suggesting potential therapeutic applications in inflammatory diseases .

Scientific Research Applications

Biological Activities

- Antimicrobial Activity

-

Anticancer Potential

- The compound's structure allows it to interact with biological targets involved in cancer progression. Research indicates that similar triazole derivatives exhibit cytotoxic effects against several cancer cell lines, suggesting that this compound may also possess anticancer properties . For instance, derivatives of pyrazoles and triazoles have been tested for their efficacy against breast cancer cells, revealing promising results when combined with conventional chemotherapeutics like doxorubicin .

-

Anti-inflammatory Effects

- Some studies suggest that triazole derivatives can modulate inflammatory pathways. This is particularly relevant in conditions such as arthritis and other chronic inflammatory diseases. The ability to inhibit pro-inflammatory cytokines positions these compounds as potential therapeutic agents in inflammatory disorders .

Synthesis and Derivatives

The synthesis of this compound involves multi-step reactions typically starting from readily available precursors such as acetylthiophene and piperidine derivatives. The incorporation of trifluoromethyl groups is particularly significant as it enhances the lipophilicity and biological activity of the resultant compounds.

Synthesis Pathway Overview

| Step | Reaction Type | Key Reagents |

|---|---|---|

| 1 | Acylation | Acetylthiophene + Piperidine |

| 2 | Cyclization | Formation of Triazole ring |

| 3 | Functionalization | Introduction of trifluoromethyl group |

Case Studies

- Antifungal Activity

-

Combination Therapies in Cancer Treatment

- In vitro studies have demonstrated that combining triazole derivatives with established chemotherapeutic agents can lead to enhanced efficacy against resistant cancer cell lines. This approach highlights the potential for developing combination therapies that utilize this compound alongside existing treatments .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

Physicochemical Properties

- Molecular Weight: The target compound (C₁₈H₁₈F₃N₅O₃S) has a calculated molecular weight of 441.43 g/mol, higher than simpler analogues like 4-Amino-3-(4-hydroxyphenyl)-1H-1,2,4-triazol-5(4H)-one (MW: 206.19 g/mol) due to the acetylthiophene and trifluoromethyl groups .

- Lipophilicity: The trifluoromethyl and acetylthiophene groups increase logP compared to hydroxyl- or amino-substituted triazolones, enhancing membrane permeability .

- Thermal Stability : Similar piperidine-linked triazolones exhibit melting points between 252–255°C (e.g., Example 3 in ), suggesting the target compound may share high thermal stability.

Research Findings and Limitations

- Computational Studies : Molecular docking of similar triazolones predicts strong binding to ATP pockets in kinases, driven by hydrogen bonding (triazolone NH) and π-π stacking (thiophene/aryl groups) .

- Limitations : Lack of experimental bioactivity data for the target compound necessitates further in vitro/in vivo studies.

Q & A

Basic: What are the key considerations for optimizing the synthesis of this compound to achieve high yields and purity?

Answer:

The synthesis involves multi-step reactions, including:

- Piperidine intermediate preparation : Start with N-alkylation or nucleophilic substitution to introduce the 5-acetylthiophene-2-carbonyl group to the piperidine ring .

- Triazole ring formation : Use cyclization reactions (e.g., Huisgen cycloaddition) with precursors like semicarbazides or thiosemicarbazides under controlled pH and temperature .

- Purification : Employ column chromatography or recrystallization (e.g., ethanol/water mixtures) to isolate intermediates and final products .

Critical factors : - Catalyst selection : Acid/base catalysts (e.g., NaH or H₂SO₄) influence reaction kinetics and regioselectivity .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

- Temperature control : Maintain ≤80°C during cyclization to prevent decomposition .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Identify proton environments (e.g., trifluoromethyl group at δ 120-125 ppm for ¹³C) and confirm regiochemistry of the triazole ring .

- IR spectroscopy : Detect carbonyl (C=O) stretches (~1700 cm⁻¹) and thiophene C-S bonds (~700 cm⁻¹) .

- HPLC : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water mobile phases .

- Mass spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ ion matching theoretical mass ±2 ppm) .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Answer:

- Reproducibility checks : Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability .

- Structural validation : Confirm batch-to-batch consistency via XRD or 2D NMR (e.g., NOESY for stereochemistry) .

- Dose-response curves : Use IC₅₀/EC₅₀ values to compare potency across studies, ensuring statistical significance (p<0.05 via ANOVA) .

- Off-target profiling : Screen against unrelated targets (e.g., kinases) to rule out nonspecific effects .

Advanced: What strategies elucidate the mechanism of action of this compound in enzyme inhibition?

Answer:

- Molecular docking : Use software (e.g., AutoDock Vina) to model interactions with active sites (e.g., hydrogen bonding with catalytic residues) .

- Enzyme kinetics : Perform Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive) and Ki values .

- Mutagenesis studies : Replace key amino acids (e.g., Ser195 in hydrolases) to validate binding hypotheses .

- Isothermal titration calorimetry (ITC) : Quantify binding affinity (ΔG, ΔH) and stoichiometry .

Advanced: How are structure-activity relationship (SAR) studies designed to identify critical functional groups?

Answer:

- Analog synthesis : Modify substituents (e.g., replace trifluoromethyl with methyl or chlorine) and assess activity changes .

- Pharmacophore mapping : Use Schrödinger’s Phase to identify essential features (e.g., hydrogen bond acceptors in the thiophene ring) .

- QSAR modeling : Correlate electronic (Hammett σ) or steric (Taft Es) parameters with bioactivity .

- Metabolic stability tests : Evaluate hepatic microsomal degradation to prioritize analogs with longer half-lives .

Basic: What are the common intermediates in the synthesis of this compound, and how are they characterized?

Answer:

- Piperidine-thiophene intermediate : Synthesized via nucleophilic acyl substitution, characterized by ¹H NMR (piperidine protons at δ 3.0-3.5 ppm) and melting point analysis .

- Triazole precursor : Formed via cyclocondensation, verified by IR (N-H stretch ~3300 cm⁻¹) and TLC (Rf ~0.5 in ethyl acetate/hexane) .

- Final product : Confirmed by HRMS (e.g., m/z 457.12 for C₁₉H₁₈F₃N₅O₂S) and HPLC retention time matching reference standards .

Advanced: What challenges arise in determining the crystal structure of this compound, and how are they addressed?

Answer:

- Crystallization difficulty : Low solubility in common solvents requires vapor diffusion with DMSO/ether mixtures .

- Disorder in flexible groups : Use low-temperature (100 K) XRD to minimize thermal motion artifacts .

- Data refinement : Apply SHELXL for anisotropic displacement parameters and resolve twinning via PLATON .

- Validation : Check CIF files with CheckCIF for bond length/angle outliers (>3σ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.